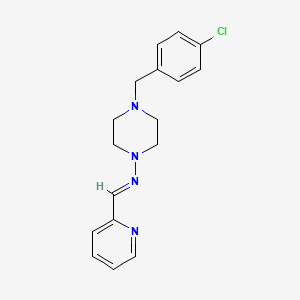

4-(4-chlorobenzyl)-N-(2-pyridinylmethylene)-1-piperazinamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves multiple steps, including elimination, reduction, and bromination reactions. For example, a novel non-peptide antagonist was synthesized from 1-chloro-4-(chloromethyl)benzene and other reactants through such processes, highlighting the complexity and precision required in synthesizing these compounds (H. Bi, 2014).

Molecular Structure Analysis

The molecular structure of similar compounds reveals significant details. For instance, certain compounds exhibit a twisted chair conformation in the piperidine ring and a twisted envelope structure in the pyrrolidine ring. The structure is often stabilized by intermolecular hydrogen bonds, indicating the importance of structural analysis in understanding compound behavior (J. Sundar et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving similar compounds can be complex, involving carbonylation at a C−H bond, which is regioselective and depends on the electronic nature of substituents. This demonstrates the intricate interplay between structure and reactivity in these compounds (Y. Ishii et al., 1997).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are crucial for understanding the practical applications and handling of these compounds. For example, poly(piperazinenaminonitriles), analogs of poly(piperazinamides), show limited solubility in dipolar aprotic solvents and lower thermal stability compared to their amide counterparts (J. Moore & S. Kaur, 1997).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, are influenced by the molecular structure and substituents. For instance, the synthesis and characterization of compounds with specific substituents, such as alkoxypiprazin-1-yl groups, provide insights into their chemical behavior and potential reactivity patterns (Shifeng Ban et al., 2023).

Wissenschaftliche Forschungsanwendungen

Catalytic Applications

A study by Huang et al. (2000) discusses the synthesis of macroporous polymer-supported supernucleophilic reagents, including N,N'-Bis(4-pyridinyl)piperazine and N-(4-pyridinyl)piperazine, prepared by treating piperazine with 4-chloropyridine. These compounds were used to create polymer-bound catalysts, which showed higher catalytic activity in the acetylation of tert-butyl alcohol compared to polymer-bound catalysts, indicating their potential application in catalysis (Huang et al., 2000).

Ligand Chemistry for Coordination Polymers

Niu et al. (2001) synthesized a linear piperazine-pyridine ligand through the reaction of piperazine hexahydrate with 4-chloromethylpyridine hydrochloride, leading to the formation of a zigzag polymer with Hg2+. This work highlights the compound's utility in creating coordination polymers, which could be of interest in materials science (Niu et al., 2001).

Antimicrobial and Anticancer Properties

Patel and Agravat (2007) explored the synthesis and microbial studies of new pyridine derivatives, demonstrating that these compounds exhibit antibacterial and antifungal activities. This indicates the potential of such chemicals in developing new antimicrobial agents (Patel & Agravat, 2007).

Bondock and Gieman (2015) conducted research on 2-chloro-3-hetarylquinolines, showing significant antibacterial and anticancer activity. This suggests the compound's derivatives could contribute to pharmaceutical research focusing on cancer and bacterial infections (Bondock & Gieman, 2015).

Eigenschaften

IUPAC Name |

(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-pyridin-2-ylmethanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4/c18-16-6-4-15(5-7-16)14-21-9-11-22(12-10-21)20-13-17-3-1-2-8-19-17/h1-8,13H,9-12,14H2/b20-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDIGYQBJVPEIW-DEDYPNTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorobenzyl)-N-(2-pyridinylmethylene)-1-piperazinamine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclobutyl-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-1,2,3,4-tetrahydroisoquinoline-7-sulfonamide](/img/structure/B5502761.png)

![5-(2-chlorophenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-2-furamide](/img/structure/B5502778.png)

![2-{[(4-chloro-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5502800.png)

![N-cyclopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5502807.png)

![4-ethyl-N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5502814.png)

![3-methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B5502821.png)

![N,N-dimethyl-4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinesulfonamide](/img/structure/B5502825.png)

![({5-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5502844.png)

![N-[(3S*,4R*)-1-(1,3-benzothiazol-6-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5502855.png)

![4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide](/img/structure/B5502858.png)